BDA-410
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H32N2O5S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C26H32N2O5S/c1-16(2)15-20(28-34(32,33)19-13-9-6-10-14-19)26(31)27-23(17(3)4)25(30)22-21(24(22)29)18-11-7-5-8-12-18/h5-14,16-17,20,23,25,28,30H,15H2,1-4H3,(H,27,31)/t20-,23-,25-/m0/s1 |
InChI Key |
AHGUSCIGPLCZRU-OPHFCASCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H]([C@H](C1=C(C1=O)C2=CC=CC=C2)O)C(C)C)NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(C1=C(C1=O)C2=CC=CC=C2)O)NS(=O)(=O)C3=CC=CC=C3 |
Synonyms |
BDA-410 N-1-(hydroxy(3-oxo-2-phenyl-1-cyclopropen-1-yl)methyl)-2-methylpropyl-2-benzenesulfonylamino-4-methylpentanamide |
Origin of Product |
United States |
Synthesis and Advanced Structural Analysis of Bda 410
Synthetic Methodologies for BDA-410
The synthesis of this compound is a multi-step process characteristic of complex peptidomimetic compounds, involving the careful assembly of its constituent parts and the introduction of its reactive warhead.
While the precise, proprietary synthesis pathway for this compound as developed by Mitsubishi Tanabe Pharma Corporation is not fully detailed in the public domain, a plausible route can be constructed based on its known structure. oup.comoup.com The synthesis would logically involve the coupling of protected amino acid derivatives and the final incorporation of the cyclopropenone warhead.
The key precursors for the synthesis of the peptidomimetic backbone are likely derivatives of L-leucine and L-valine. A general approach would involve standard peptide coupling chemistry. The synthesis of the distinctive cyclopropenone portion can follow several routes, often starting from a substituted alkyne. hrpub.org One general method to access cyclopropene (B1174273) rings involves the addition of carbenes to carbon-carbon triple bonds. hrpub.org
A potential, albeit simplified, synthetic strategy would be:
Protection of the amino and carboxyl groups of the L-leucine and L-valine precursors.
Coupling of the protected amino acids using a standard peptide coupling agent (e.g., DCC/HOBt or HATU).
Introduction of the benzenesulfonyl group to the N-terminus.
Synthesis of a suitable phenyl-substituted cyclopropenone precursor.
Coupling of the dipeptide fragment with the cyclopropenone warhead, followed by selective deprotection steps to yield the final this compound molecule.
Table 1: Potential Precursors for this compound Synthesis
| Precursor Type | Specific Compound Example | Role in Final Structure |
|---|---|---|
| Amino Acid | N-benzenesulfonyl-L-leucine | Forms the N-terminal part of the peptide backbone. |
| Amino Acid | L-valinol derivative | Forms the central part of the peptide backbone. |
| Warhead Precursor | 2-phenyl-cyclopropenone | Provides the reactive cyclopropenone moiety. |
Derivatization Strategies for Analogues
The development of analogues of this compound is crucial for structure-activity relationship (SAR) studies and for optimizing properties like potency and selectivity. Derivatization can be achieved through a divergent synthetic approach, where a key intermediate is used to generate a library of related compounds. google.com
Key derivatization strategies include:
Modification of the P2 Position: The valine residue at the P2 position can be substituted with other natural or unnatural amino acids to probe the enzyme's binding pocket. tandfonline.com For instance, replacing the isobutyl side chain with benzyl (B1604629) or other branched alkyl groups could alter selectivity for different cysteine proteases. tandfonline.com
Alteration of the Cyclopropenone Moiety: The phenyl group on the cyclopropenone ring can be substituted with other aryl or alkyl groups to modulate the electrophilicity and steric profile of the warhead. Studies have explored derivatives like 1-phenyl-3,3-dicarboxymethyl-cyclopropene as a potential warhead for irreversible inhibitors analogous to this compound. hrpub.org
The cyclopropenone ring system is the defining feature of this compound, functioning as an electrophilic "warhead" that targets the active site of cysteine proteases. core.ac.ukhrpub.org Cysteine proteases rely on a nucleophilic thiol group from a cysteine residue in their active site for catalysis. researchgate.net The electrophilic nature of the cyclopropenone makes it a target for this thiol.
The interaction mechanism involves the nucleophilic attack of the cysteine's sulfur atom on the cyclopropenone ring. nih.gov While some inhibitors containing this moiety have been described as reversible, others are being developed to act as irreversible inhibitors. hrpub.orgacs.org The reactivity and stability of the cyclopropenone warhead are critical; it must be stable enough in aqueous media but sufficiently reactive to covalently bind the target cysteine residue, thereby inactivating the enzyme. hrpub.org This targeted covalent modification is a promising strategy in drug development. nih.gov
Table 2: Role of the Cyclopropenone Warhead
| Feature | Description | Reference |
|---|---|---|
| Function | Electrophilic "warhead" | core.ac.ukhrpub.org |
| Target | Active site cysteine residue in proteases | researchgate.netnih.gov |
| Mechanism | Covalent binding via nucleophilic attack of the cysteine thiol | hrpub.orgnih.gov |
| Significance | Key to the inhibitory activity of this compound against calpains and other cysteine proteases | nih.govcore.ac.uk |
Advanced Spectroscopic Characterization Techniques
The unambiguous determination of the complex structure of this compound and its analogues relies on a combination of advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. While the specific spectral data for this compound is proprietary, the application of various NMR techniques is standard for characterizing such compounds and their analogues. hrpub.org
¹H NMR Spectroscopy: This technique would be used to identify the different types of protons and their chemical environments within the molecule. It would confirm the presence of aromatic protons from the phenyl rings, aliphatic protons from the leucine (B10760876) and valine side chains, and protons on the peptide backbone. Coupling patterns (spin-spin splitting) would help establish the connectivity between adjacent protons.
¹³C NMR Spectroscopy: This analysis identifies all unique carbon atoms in the molecule, including the carbonyl carbons of the amide bonds and the cyclopropenone, the carbons of the aromatic rings, and the aliphatic carbons of the amino acid side chains.
2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and piece together the complete molecular framework, confirming the sequence of the peptidomimetic and the attachment of all functional groups.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and exact molecular weight of newly synthesized compounds. hrpub.org For this compound, HRMS provides definitive evidence of its identity.
Given the chemical formula C₂₆H₃₂N₂O₅S, the calculated monoisotopic mass of this compound is 484.2086 g/mol . oup.com HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places). This experimental value is then compared to the calculated exact mass. A close match provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential molecules with the same nominal mass. HRMS is also invaluable for characterizing synthetic intermediates and reaction products, such as the addition product formed between a cyclopropene warhead and a cysteine residue. hrpub.org
Table 3: Spectroscopic Data Summary for this compound
| Technique | Information Provided | Expected Result for this compound |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Signals corresponding to phenyl, alkyl (leucine, valine), and backbone protons. |
| ¹³C NMR | Carbon skeleton | Signals for carbonyl, aromatic, and aliphatic carbons. |
| HRMS | Exact mass and elemental composition | Measured m/z value consistent with the calculated exact mass of 484.2086 for C₂₆H₃₂N₂O₅S. |
Vibrational Spectroscopy Analysis (e.g., Infrared, Raman)
Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of chemical compounds. researchgate.netrsc.org These methods probe the vibrational modes of molecules, providing a unique spectral "fingerprint" based on the types of chemical bonds and functional groups present. renishaw.comhoriba.com
In principle, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational and rotational modes. frontiersin.org The resulting spectrum reveals the presence of specific functional groups, as they absorb IR radiation at characteristic frequencies. frontiersin.org Complementarily, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). The energy shift between the incident and scattered photons corresponds to the energy of the molecule's vibrational modes. horiba.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, and it can be effectively used to analyze aqueous samples. horiba.com
For a novel synthetic compound like this compound, these techniques would be instrumental in confirming its molecular structure. Analysis of the IR spectrum would identify characteristic absorption bands for its various functional groups, such as amide C=O stretching, N-H bending, S=O stretching from the benzenesulfonyl group, and C-H vibrations. The Raman spectrum would provide complementary information, particularly regarding the phenyl and cyclopropenone ring structures. While these analytical methods are standard for characterizing new chemical entities, specific, publicly available IR or Raman spectral data for this compound were not identified in the reviewed literature.
Computational Chemistry and Molecular Modeling
Computational chemistry provides profound insights into molecular properties and interactions, circumventing the need for purely empirical investigation. For this compound, molecular modeling has been pivotal in understanding its mechanism of action as an enzyme inhibitor.
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure of molecules, offering a fundamental understanding of chemical reactivity. ibs.re.krdtic.mil These computational studies can model reaction pathways, calculate the energies of transition states, and explain the distribution of electrons within a molecule. ibs.re.krpsu.edu Such analyses are crucial for predicting how a molecule like this compound might interact with its biological targets at a sub-atomic level, including the formation of covalent or non-covalent bonds. While QM methods are a cornerstone of modern catalyst and drug design, specific published studies focusing on the quantum mechanical reactivity of this compound were not found in the reviewed search results.
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov For drug-target interactions, MD simulations provide a dynamic view of how a ligand like this compound behaves within the binding site of an enzyme, assessing the stability of the complex and revealing key conformational changes. biorxiv.org
Molecular docking is a computational technique that predicts the preferred orientation and binding mode of one molecule (the ligand) to a second (the receptor), such as an enzyme. openaccessjournals.com The process involves sampling a vast number of possible conformations and using a scoring function to estimate the binding affinity, typically expressed as a negative score where a more negative value indicates stronger binding. biorxiv.orgopenaccessjournals.com
This compound has been the subject of multiple molecular docking studies to elucidate its inhibitory mechanism against various proteases. It was originally synthesized as a potent and selective inhibitor of calpain. nih.gov Docking studies have been performed to assess its efficacy against the SARS-CoV-2 main protease (3CLpro). researchgate.netpatsnap.com
Furthermore, extensive research has characterized this compound as a potent inhibitor of Plasmodium falciparum cysteine proteases, known as falcipains, which are crucial for the malaria parasite's life cycle. nih.govnih.gov In vitro enzyme inhibition studies determined the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) against several proteases, quantifying its potency and selectivity. nih.gov
Interactive Table: this compound Inhibition Data
The table below summarizes the experimentally determined inhibitory activity of this compound against various target enzymes.
| Target Enzyme/Extract | Organism/Source | Inhibition Value | Value Type | Reference |
| Recombinant Falcipain-2B | Plasmodium falciparum | 628 nM | IC50 | nih.govnih.gov |
| Trophozoite Extract Cysteine Protease | Plasmodium falciparum | 534 nM | IC50 | nih.govnih.gov |
| Calpain-1 | Host | 130 nM | Ki | nih.gov |
| Calpain-2 | Host | 630 nM | Ki | nih.gov |
| Papain | - | 400 nM | IC50 | nih.gov |
| Cathepsin B | Host | 16 µM | IC50 | nih.gov |
| Cathepsin D | Host | 91.2 µM | IC50 | nih.gov |
| Cathepsin G | Host | 100 µM | IC50 | nih.gov |
| Proteasome 20S | Host | 100 µM | IC50 | nih.gov |
| Thrombin | Host | 100 µM | IC50 | nih.gov |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.
Molecular Dynamics Simulations of this compound-Enzyme Interactions
Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. d-nb.infoamericanpharmaceuticalreview.com Obtaining a crystal structure of a compound like this compound provides unambiguous proof of its stereochemistry and conformation in the solid state.
Furthermore, co-crystallization of an inhibitor with its target enzyme allows for the direct visualization of the binding mode within the active site. This information is invaluable for structure-based drug design, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.gov While the crystal structure of target enzymes like falcipain-2A has been resolved, the scientific literature explicitly notes the need for additional structural studies on falcipains complexed with novel inhibitors. nih.gov This suggests that, to date, a published co-crystal structure of this compound bound to one of its key enzyme targets is not available in the public domain. Similarly, no crystallographic data for this compound as an isolated compound was identified in the search.
Enzyme Inhibition Profile and Mechanistic Elucidation of Bda 410
Inhibitory Selectivity and Potency against Calpain Isoforms
BDA-410 demonstrates a potent and selective inhibitory action against calpains. oup.comjci.org Studies have quantified its inhibitory activity against the two major isoforms, calpain-1 and calpain-2, revealing a degree of selectivity.
This compound has been identified as a selective inhibitor of calpain-1. nih.gov Research indicates that this compound inhibits calpain-1 with a Ki (inhibition constant) value of 130 nM. nih.govnih.govchemsrc.com Other investigations have reported a potent combined half-maximal inhibitory concentration (IC50) of 21.4 nM for both calpain-1 and calpain-2 in SH-SY5Y cells. oup.comjci.orgjci.orgnih.gov The inhibition of calpain-1 by this compound is considered a key aspect of its therapeutic potential in various disease models. ashpublications.orgfrontiersin.org
The inhibitory effect of this compound extends to calpain-2, although with lower potency compared to calpain-1. The reported Ki value for the inhibition of calpain-2 is 630 nM. nih.govnih.govchemsrc.com This demonstrates that while this compound can inhibit calpain-2, it is less effective against this isoform. Some studies have also reported a combined IC50 value of 21.4 nM for both calpain-1 and calpain-2. oup.comjci.orgjci.orgnih.gov
A comparative analysis of the inhibition constants reveals that this compound is a relatively selective inhibitor of calpain-1 over calpain-2. nih.govnih.gov The Ki value for calpain-1 (130 nM) is approximately 4.8-fold lower than that for calpain-2 (630 nM), indicating a stronger binding affinity and more potent inhibition of the calpain-1 isoform. nih.govnih.govchemsrc.com In contrast, other studies have highlighted a potent, non-differentiated inhibitory action against both calpains, with a combined IC50 of 21.4 nM. oup.comjci.orgnih.gov
Inhibitory Activity of this compound against Calpain Isoforms
| Enzyme | Inhibition Constant (Ki) | IC50 |
| Calpain-1 (μ-calpain) | 130 nM nih.govnih.govchemsrc.com | 21.4 nM (combined with Calpain-2) oup.comjci.orgnih.gov |
| Calpain-2 (m-calpain) | 630 nM nih.govnih.govchemsrc.com | 21.4 nM (combined with Calpain-1) oup.comjci.orgnih.gov |
Inhibition of Calpain-2 (m-calpain)
Broad-Spectrum Cysteine Protease Inhibition
While showing selectivity for calpains, this compound also demonstrates inhibitory activity against a broader range of cysteine proteases, suggesting its potential utility as a broad-spectrum inhibitor, particularly at higher concentrations. nih.govnih.gov
This compound has been evaluated for its effect against falcipains, which are papain-family cysteine proteases found in Plasmodium falciparum. nih.govnih.gov In studies using recombinant falcipain-2B, this compound exhibited an IC50 value of 628 nM. nih.govchemsrc.comnih.gov It also inhibited total falcipain activity in parasite extracts with an IC50 of 534 nM. nih.govresearchgate.net This activity highlights its potential as a lead compound for targeting cysteine proteases in infectious diseases. nih.gov
The inhibitory profile of this compound includes other members of the papain family. It inhibits papain with an IC50 value of 400 nM. oup.comnih.govnih.govnih.gov Its activity against human cathepsin B is significantly lower, with a reported IC50 value of 16 μM. oup.comnih.govnih.govnih.gov This indicates that while this compound can inhibit these related cysteine proteases, its potency is substantially higher against calpains and papain compared to cathepsin B. nih.gov
Inhibitory Profile of this compound against Other Cysteine Proteases
| Enzyme | IC50 |
| Falcipain-2B | 628 nM nih.govchemsrc.comnih.gov |
| Papain | 400 nM oup.comnih.govnih.govnih.gov |
| Cathepsin B | 16 μM oup.comnih.govnih.govnih.gov |
Inhibition of Aspartic and Serine Proteases (e.g., Cathepsin D, Cathepsin G, Thrombin, Proteasome 20S)
While this compound is primarily recognized as a potent inhibitor of cysteine proteases, its activity against other protease classes, such as aspartic and serine proteases, has also been evaluated. Studies show that this compound exhibits significantly lower inhibitory activity against these families compared to its primary targets like calpains.
The inhibitory activity against the aspartic protease Cathepsin D was measured with a half-maximal inhibitory concentration (IC50) of 91.2 μM. nih.govjci.orgoup.com For the serine proteases, the inhibition was even weaker. This compound showed an IC50 value of 100 μM for Cathepsin G and greater than 100 μM for Thrombin and the Proteasome 20S complex. nih.govjci.orgoup.com This data highlights the selectivity of this compound for cysteine proteases over the aspartic and serine protease families. jci.org
Table 1: Inhibition of Aspartic and Serine Proteases by this compound
| Enzyme | Protease Class | IC50 Value |
|---|---|---|
| Cathepsin D | Aspartic | 91.2 μM nih.govjci.org |
| Cathepsin G | Serine | 100 μM nih.govnih.gov |
| Thrombin | Serine | > 100 μM nih.govjci.org |
| Proteasome 20S | Serine | > 100 μM nih.govjci.orgoup.com |
Molecular Mechanism of Action
The interaction of this compound with its target enzymes is characterized by a unique mechanism. While some studies describe its effect as causing "irreversible damage" to intracellular parasites, the chemical nature of its interaction with the enzyme is more precisely defined as reversible and covalent. nih.govnih.govnih.gov this compound is considered a reversible covalent inhibitor. nih.govoup.com This means that while it forms a covalent bond with the enzyme, this bond is not permanent and can be reversed, distinguishing it from classic irreversible inhibitors that permanently destroy enzyme activity. oup.comsigmaaldrich.com The inhibitor's action is potent enough to disrupt critical cellular processes, such as in malaria parasites, leading to cell death. nih.govnih.gov
The primary mechanism of this compound involves the covalent modification of the active site cysteine residue within its target proteases. jci.orgmdpi.commdpi.com The inhibitor is a peptidomimetic compound designed to specifically target cysteine proteases. jci.org Its structure facilitates an intense electrostatic interaction with the thiol group (–SH) of the cysteine residue in the enzyme's active site. jci.org Molecular docking studies have predicted stabilizing hydrogen bonds between this compound and the catalytic cysteine residue (CYS145) in enzymes like the SARS-CoV-2 main protease. nih.gov This targeted covalent interaction is the basis for its inhibitory effect on enzymes like calpains and falcipains. jci.orgnih.gov
The key to this compound's inhibitory activity lies in its distinctive cyclopropenone group. jci.orgnih.gov This functional group is highly electrophilic and strongly attracts the hydrogen atom from the sulfhydryl (–SH) group of the cysteine residue in the calpain molecule. jci.org This interaction leads to the formation of a positively charged cyclopropenium ion and a negatively charged thiolate anion (–S⁻) from the cysteine residue. jci.org The result is a strong electrostatic interaction between these two charged species. jci.org Potential mechanisms of action include both 1,2- and 1,4-addition to the cyclopropenone ring, as well as the formation of a charge-transfer complex at the active site. nih.govresearchgate.net This complex involves the protonation of the cyclopropenone to a stabilized aromatic hydroxycyclopropenyl cation. nih.gov
Covalent Binding to Active Site Cysteine Residues
Enzymatic Kinetics and Thermodynamic Characterization
The inhibitory potency of this compound against its primary targets has been quantified through the determination of inhibition constants (K_i_). The K_i_ value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity. This compound demonstrates selectivity for calpain-1 over calpain-2. nih.govnih.gov The reported K_i_ value for the inhibition of calpain-1 is 130 nM, while the K_i_ value for calpain-2 is 630 nM. nih.govnih.gov These nanomolar-range values indicate a high affinity and potent inhibition of these specific cysteine proteases.
Table 2: Inhibition Constants (K_i_) for this compound
| Enzyme | K_i_ Value |
|---|---|
| Calpain-1 | 130 nM nih.govnih.gov |
| Calpain-2 | 630 nM nih.govnih.gov |
Determination of Half-maximal Inhibitory Concentrations (IC50 values)
The inhibitory potency of this compound has been quantified against several key enzymes through the determination of its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.
Research findings have established this compound as a highly potent inhibitor of calpains, with significantly lower IC50 values for these enzymes compared to other proteases. oup.comjci.org In studies conducted on SH-SY5Y cells, the IC50 value for calpain 1 and calpain 2 was determined to be 21.4 nM. jci.org The selectivity of this compound is evident when comparing this to its activity against other proteases, where micromolar concentrations are required for inhibition. oup.comjci.org For instance, the IC50 for papain is 400 nM, while for cathepsin B, it is 16 µM. oup.comjci.org For other enzymes like thrombin and cathepsin G, the IC50 values are greater than 100 µM. oup.comjci.org
Table 1: IC50 Values of this compound Against Various Proteases
| Enzyme/Target | IC50 Value | Source |
|---|---|---|
| Calpain 1 / Calpain 2 | 21.4 nM | oup.comjci.org |
| Papain | 400 nM | oup.comjci.org |
| Cathepsin B | 16 µM | oup.comjci.org |
| Cathepsin D | 91.2 µM | oup.comjci.org |
| Thrombin | > 100 µM | oup.comjci.org |
| Cathepsin G | > 100 µM | oup.comjci.org |
This compound has also been evaluated for its anti-malarial properties, specifically targeting falcipains, the cysteine proteases of the Plasmodium falciparum parasite. nih.govnih.gov In in vitro enzyme inhibition studies, the IC50 values were 628 nM for recombinant falcipain-2B and 534 nM for native falcipains from a parasite extract. nih.govnih.govimmune-system-research.com Furthermore, this compound inhibited the in vitro growth of the malaria parasite with an IC50 value of 173 nM, leading to irreversible damage to the intracellular parasite. nih.govnih.govimmune-system-research.com
Table 2: Anti-malarial Inhibitory Concentrations of this compound
| Target | IC50 Value | Source |
|---|---|---|
| Recombinant Falcipain-2B | 628 nM | nih.govnih.govimmune-system-research.com |
| P. falciparum Trophozoite Extract | 534 nM | nih.govnih.govimmune-system-research.com |
More recently, the inhibitory potential of this compound was tested against the SARS-CoV-2 main protease, 3CLpro, which is a cysteine protease essential for viral replication. nih.govscienceopen.com A fluorescence-based enzymatic assay demonstrated that this compound inhibits 3CLpro activity. nih.govscienceopen.com In a subsequent viral neutralization assay using the VeroE6 mammalian cell line, this compound was shown to inhibit live SARS-CoV-2 replication with an IC50 value ranging from 30.4 to 48.2 μM. scienceopen.com
Table 3: Anti-viral Inhibitory Concentration of this compound
| Target | IC50 Value | Source |
|---|
Preclinical Biological Activities and Research Applications of Bda 410
Antimalarial Research
Studies have evaluated the efficacy of BDA-410 against malaria parasites both in laboratory settings and in animal models. This research focuses on its ability to inhibit parasite growth and interfere with essential parasite mechanisms. nih.govnih.govimmune-system-research.comresearchgate.net
This compound has demonstrated inhibitory activity against the growth of Plasmodium falciparum in human erythrocytes in vitro. Quantitative analysis showed that this compound inhibited malaria parasite growth with an IC₅₀ value of 173 nM. nih.govnih.govimmune-system-research.comresearchgate.net This inhibition was reported to cause irreversible damage to the intracellular parasite. nih.govnih.govimmune-system-research.comresearchgate.net Furthermore, this compound inhibited recombinant falcipain-2B, a cysteine protease from P. falciparum, with an IC₅₀ of 628 nM. nih.govnih.govimmune-system-research.comresearchgate.netchemsrc.com It also inhibited falcipains present in P. falciparum trophozoite extract with an IC₅₀ of 534 nM. nih.govnih.govimmune-system-research.comresearchgate.net
Table 1: In Vitro Inhibitory Activity of this compound against Plasmodium falciparum and Falcipains
| Target | Assay Type | IC₅₀ / Kᵢ Value |
| Plasmodium falciparum Growth | In vitro | 173 nM |
| Recombinant Falcipain-2B | Enzyme Inhibition | 628 nM (IC₅₀) |
| P. falciparum Extract Falcipains | Enzyme Inhibition | 534 nM (IC₅₀) |
| Calpain-1 | Enzyme Inhibition | 130 nM (Kᵢ) |
| Calpain-2 | Enzyme Inhibition | 630 nM (Kᵢ) |
The antimalarial activity of this compound has also been assessed in vivo using the Plasmodium chabaudi infection rodent model. nih.govnih.govimmune-system-research.comresearchgate.netchemsrc.comscience.gov In a mouse model of malaria pathogenesis, this compound treatment significantly delayed the progression of the infection. nih.govnih.govimmune-system-research.comresearchgate.net Administration of this compound rapidly cleared parasitemia in vivo, resulting in approximately 72% inhibition. nih.govchemsrc.com Infected mice treated with this compound showed prolonged survival compared to control infected mice. nih.govchemsrc.com
Table 2: In Vivo Efficacy of this compound in Plasmodium chabaudi Infected Mice
| Model Organism | Infection Model | Outcome Measured | Result |
| Mouse (C57BL/6) | Plasmodium chabaudi | Parasitemia Inhibition | ~72% inhibition |
| Mouse (C57BL/6) | Plasmodium chabaudi | Survival Rate | Delayed progression, prolonged survival |
Falcipains, which are papain-family cysteine proteases in Plasmodium falciparum, are considered potential targets for antimalarial drugs. nih.govnih.govresearchgate.netscience.gov These proteases play a crucial role in the blood stage of the parasite life cycle, including the hydrolysis of hemoglobin, parasite development, and egress from erythrocytes. nih.govnih.govresearchgate.netscience.govplos.org Pharmacological inhibition of falcipains can block these processes. nih.govnih.govresearchgate.netscience.gov this compound, as a cysteine protease inhibitor, is characterized by its potent inhibition of Plasmodium falciparum cysteine proteases, and its efficacy in blocking parasite growth in vitro and in vivo suggests it interferes with these critical parasite mechanisms. nih.govnih.govimmune-system-research.comresearchgate.net
In Vivo Efficacy in Rodent Models of Malaria (Plasmodium chabaudi infection)
Research in Neurodegenerative Disorders
This compound has also been investigated in the context of neurodegenerative diseases, particularly Machado-Joseph Disease, due to its activity as a calpain inhibitor. nih.govoup.comoup.comresearchgate.net
Machado-Joseph Disease (MJD), also known as spinocerebellar ataxia type 3 (SCA3), is a neurodegenerative disorder caused by an expanded CAG repeat in the ATXN3 gene, leading to a mutant ataxin-3 protein with an expanded polyglutamine tract. nih.govoup.comresearchgate.netnih.gov Calpain overactivation has been implicated in contributing to the proteolysis of mutant ataxin-3, its translocation to the nucleus, the formation of inclusions, and neurodegeneration in MJD. nih.govoup.comresearchgate.net Research has explored calpain inhibition as a potential therapeutic strategy for MJD. nih.govoup.comresearchgate.netnih.gov
Studies using a lentiviral mouse model of MJD have investigated the effects of oral administration of this compound. nih.govoup.comoup.comresearchgate.netfrontiersin.org
Oral administration of this compound to a lentiviral mouse model of MJD has been shown to decrease the formation of both N- and C-terminal mutant ataxin-3 fragments. nih.govoup.comoup.com this compound also reduced the levels of full-length mutant ataxin-3. nih.govoup.comoup.com Importantly, treatment with this compound reduced the aggregation of mutant ataxin-3 and decreased the number of mutant ataxin-3 intranuclear inclusions, which are a hallmark of MJD pathology. oup.comoup.comresearchgate.netfrontiersin.org These findings suggest that this compound-mediated calpain inhibition contributes to the reduction of mutant ataxin-3 fragmentation and aggregation in vivo. oup.comoup.com
Table 3: Effect of this compound on Mutant Ataxin-3 in MJD Mouse Models
| Model Organism | Disease Model (Lentiviral) | Effect on Mutant Ataxin-3 Fragments | Effect on Mutant Ataxin-3 Aggregation | Effect on Mutant Ataxin-3 Inclusions |
| Mouse | Machado-Joseph Disease | Decreased | Reduced | Decreased Number |
Impact on Machado-Joseph Disease (MJD) Neuropathology in Mouse Models
Neuroprotection in Striatal and Cerebellar Degeneration
Studies utilizing a lentiviral mouse model of MJD have investigated the neuroprotective effects of this compound. Oral administration of this compound was shown to prevent cell injury and degeneration in the mouse brain, specifically in the striatum and cerebellum. nih.govoup.comresearchgate.netoup.com Immunohistochemical analysis in these models revealed that this compound administration decreased the formation of N- and C-terminal mutant ataxin-3 fragments and reduced the aggregation of mutant ataxin-3. nih.govoup.comresearchgate.netoup.com Furthermore, this compound treatment led to a significant decrease in the volume of the region depleted of DARPP-32 immunoreactivity in the striatum, a marker of neuronal dysfunction. oup.com The compound also helped preserve cerebellar morphology. oup.comoup.com
Table 1: Effects of this compound on Neuropathology in a Lentiviral Mouse Model of MJD
| Parameter | Vehicle Group | This compound Treated Group | Change with this compound Treatment | Citation |
| Formation of mutant ataxin-3 fragments | Present | Decreased | ↓ | nih.govoup.comresearchgate.netoup.com |
| Aggregation of mutant ataxin-3 | Present | Reduced | ↓ | nih.govoup.comresearchgate.netoup.com |
| Cell Injury | Present | Prevented | Prevented | nih.govoup.comresearchgate.netoup.com |
| Striatal Degeneration | Present | Prevented | Prevented | nih.govoup.comresearchgate.netoup.com |
| Cerebellar Degeneration | Present | Prevented | Prevented | oup.comoup.com |
| Volume of DARPP-32 depleted region (Striatum) | High | Significantly Reduced | ↓ 46% | oup.com |
| Co-localization of inclusions with cleaved caspase-3 | Increased | Significantly Decreased | ↓ | oup.com |
| Purkinje cell number (Cerebellum) | Reduced | Protected 39% of loss | ↑ | oup.com |
Alleviation of Motor Impairments in Mouse Models
In correlation with the preserved cerebellar morphology and reduced neuropathology, this compound treatment also prevented motor behavioural deficits in the lentiviral mouse model of MJD. nih.govoup.comresearchgate.netoup.com This suggests that the neuroprotective effects of this compound translate into functional improvements in motor coordination and performance in these models. oup.comoup.com
Studies in Alzheimer's Disease Models: Protection against Neuronal Cell Death
This compound has also been evaluated for its potential neuroprotective effects in models of Alzheimer's disease (AD). nih.govresearchgate.netdovepress.com In AD cell models, this compound has shown protective effects against cell death. researchgate.net Calpain overactivation is implicated in AD pathogenesis, contributing to the degradation of key neuronal proteins and synaptic dysfunction. rjppd.orgnih.gov Studies using hippocampal cultures and slices from the APP/PS1 mouse model of AD demonstrated that this compound, as a highly specific calpain inhibitor, restored normal synaptic function. nih.gov This restoration of synaptic function was associated with the reestablishment of normal phosphorylation levels of the transcription factor CREB and involved the redistribution of the synaptic protein synapsin I. nih.gov this compound treatment also improved spatial-working memory and associative fear memory in APP/PS1 mice. nih.gov
General Neuroprotective Mechanisms Related to Calpain Overactivation
Calpains are calcium-dependent proteolytic enzymes whose pathological overactivation can lead to deleterious effects on neurons and contribute to neurodegeneration. dovepress.comnih.gov Abnormal calpain activation is known to trigger and advance apoptotic processes, resulting in neuronal death. dovepress.comnih.gov this compound functions as a calpain inhibitor. oup.comoup.comnih.govnih.govnih.govresearchgate.netnih.govpatsnap.comfrontiersin.org By inhibiting calpain activity, this compound can reduce the cleavage of key substrates, such as mutant ataxin-3 in MJD models, thereby preventing the formation of toxic fragments and subsequent aggregation. nih.govoup.comresearchgate.netresearchgate.netoup.com In the context of neuroprotection, inhibiting calpain-mediated proteolysis is a key mechanism by which this compound is thought to exert its beneficial effects. oup.comdovepress.comnih.gov This inhibition can help maintain cellular integrity, prevent cell injury, and alleviate neuronal dysfunction and degeneration. nih.govoup.comresearchgate.netoup.com
Musculoskeletal System Research
Influence on Age-Related Muscle Decline in Sedentary Models
Age-related decline in muscle mass and strength contributes to mobility impairment and reduced quality of life. nih.govnih.gov Research has explored the influence of this compound on age-related muscle changes in sedentary animal models. nih.govnih.gov
Regulation of "Lean Phenotype-Related Genes" and Lipolysis
Studies in sedentary senescent mice (23-month-old) treated with this compound showed that the compound induced a loss of body weight and fat content without reducing lean mass or skeletal muscle proteins. nih.govnih.gov This effect was independent of changes in food and water intake or spontaneous locomotor activity. nih.govnih.gov this compound treatment decreased intramyocellular lipid and perigonadal fat and increased serum nonesterified fatty acids, indicating enhanced lipolysis. nih.govnih.gov Furthermore, this compound treatment upregulated genes associated with lipolysis and fat oxidation, as well as "lean phenotype-related genes." nih.govresearchgate.netnih.govsemanticscholar.org
Table 2: Effects of this compound on Body Composition and Gene Expression in Sedentary Senescent Mice
| Parameter | Vehicle Treated Mice | This compound Treated Mice | Change with this compound Treatment | Citation |
| Body Weight | - | Decreased | ↓ | nih.govnih.gov |
| Fat Content | - | Decreased | ↓ | nih.govnih.gov |
| Lean Mass | - | No Change | ↔ | nih.govnih.gov |
| Skeletal Muscle Proteins | - | No Change | ↔ | nih.govnih.gov |
| Intramyocellular Lipid | High | Decreased | ↓ | nih.govnih.gov |
| Perigonadal Fat | High | Decreased | ↓ | nih.govnih.gov |
| Serum Nonesterified Fatty Acids | Low | Increased | ↑ | nih.govnih.gov |
| Genes mediating Lipolysis | Baseline | Upregulated | ↑ | nih.govresearchgate.netnih.govsemanticscholar.org |
| Genes mediating Fat Oxidation | Baseline | Upregulated | ↑ | nih.govresearchgate.netnih.gov |
| "Lean Phenotype-Related Genes" | Baseline | Upregulated | ↑ | nih.govresearchgate.netnih.govsemanticscholar.org |
This suggests that this compound influences metabolic pathways, promoting fat loss and potentially contributing to a leaner body composition in the context of age-related changes. nih.govnih.gov
Downregulation of PPP1R12B Phosphatase
Research indicates that this compound treatment leads to the downregulation of the phosphatase PPP1R12B (Protein Phosphatase 1 Regulatory Subunit 12B). PPP1R12B is known to play a crucial role in muscle force development by modulating the calcium sensitivity of the contractile apparatus. nih.govnih.govoup.com This downregulation is suggested as one of the mechanisms through which this compound exerts a beneficial effect on skeletal muscle contractility. nih.govnih.govoup.com Proteomic analysis and immunoblotting have confirmed that PPP1R12B levels are decreased following this compound administration in sedentary senescent mice. nih.govnih.govoup.com PPP1R12B enhances myosin dephosphorylation and reduces calcium sensitivity, promoting myofilament relaxation. nih.gov While not yet reported as a calpain substrate, its leucine-enriched region could be targeted and cleaved by calpains. nih.gov
Enhancement of Excitation-Contraction Coupling
This compound has been shown to enhance excitation-contraction coupling (ECC) in skeletal muscle. nih.govnih.govoup.com ECC is the process by which an electrical stimulus to the muscle fiber leads to muscle contraction. Reduced expression of the voltage-gated calcium channel α1 subunit (CaV1.1) with aging contributes to excitation-contraction uncoupling and a decline in skeletal muscle function. oup.comnih.govpatsnap.com Studies have demonstrated that this compound administration rescues CaV1.1 protein levels in old sedentary mice, thereby enhancing muscle ECC. oup.comresearchgate.net This enhancement in ECC is considered a mechanism contributing to the improved muscle performance observed with this compound treatment. nih.govnih.govoup.com
Augmentation of Skeletal Muscle Contractility and Force Generation
Treatment with this compound has been shown to augment skeletal muscle contractility and force generation in preclinical models. nih.govoup.comnih.gov In aging sedentary mice, oral administration of this compound enhanced contraction force in the soleus muscle without altering muscle mass or fiber type composition. nih.govnih.gov This improvement in muscle performance is linked to the compound's effects on CaV1.1 upregulation and decreased TnT3 fragmentation. nih.gov
Data from studies in old mice treated with this compound demonstrate an increase in ex vivo isometric contraction force in the soleus muscle across various stimulation frequencies. researchgate.net
| Stimulation Frequency (Hz) | Relative Increase in Absolute Force (this compound vs Vehicle) | Statistical Significance |
| 1 | ||
| 5 | ||
| 10 | P < 0.01 | |
| 20 | P < 0.01 | |
| 50 | P < 0.01 | |
| 100 | P < 0.01 | |
| 150 | *P < 0.01 |
*Data is illustrative based on search results indicating significant increases in force production at multiple frequencies researchgate.net. Specific numerical values for relative increase were not consistently available in the snippets.
Muscle-specific force, calculated as absolute force normalized to muscle cross-sectional area, was also significantly higher in this compound treated mice. researchgate.net
Stabilization of Nuclear Troponin T3 Integrity and CaV1.1 Protein Levels
This compound has been shown to stabilize nuclear Troponin T3 (TnT3) integrity and maintain CaV1.1 protein levels in skeletal muscle. nih.govresearchgate.netresearchgate.net In aging mice, TnT3 undergoes fragmentation, and both full-length TnT3 and its carboxyl-terminal fragment shuttle to the nucleus, affecting the transcription of Cacna1s, the gene encoding CaV1.1. nih.govpatsnap.com Decreased nuclear full-length TnT3 and increased carboxyl-terminal TnT3 fragments contribute to reduced Cacna1s and CaV1.1 expression with aging, impairing ECC. nih.gov Systemic administration of this compound, a calpain inhibitor, prevents TnT3 fragmentation, rescues Cacna1s and CaV1.1 downregulation, and improves muscle force generation in sedentary old mice. nih.govpatsnap.com Immunoblot analysis of nuclear protein extractions from old mice treated with this compound showed significantly lower levels of the nuclear carboxyl-terminal TnT3 fragment compared to vehicle-treated mice, indicating that this compound stabilizes nuclear TnT3 integrity. nih.govresearchgate.net this compound treatment also resulted in significantly higher CaV1.1 expression normalized to GAPDH in old mice. nih.govresearchgate.net
Vascular and Hematological Research
This compound has also been explored in research related to vascular and hematological conditions, primarily due to its calpain inhibitory properties.
Attenuation of Aortic Aneurysm Formation in Angiotensin II-Infused Mouse Models
Calpain inhibition using this compound has demonstrated the ability to significantly attenuate the formation and incidence of aortic aneurysms in angiotensin II (AngII)-infused mouse models. nih.govnih.govahajournals.orgahajournals.org Chronic infusion of AngII is known to induce aortic aneurysm formation in hypercholesterolemic mice. nih.govnih.gov Studies in LDL receptor-deficient mice infused with AngII showed that this compound administration significantly reduced the incidence of AngII-induced abdominal aortic aneurysms. nih.govnih.gov this compound also attenuated AngII-induced ascending and abdominal aortic aneurysm formation in both calpain-1 sufficient and deficient mice. nih.govahajournals.org
| Treatment Group | AAA Incidence (%) | Statistical Significance |
| Vehicle (AngII-infused) | 71 | *P < 0.05 |
| This compound (AngII-infused) | 20 |
*Data is from LDL receptor −/− mice infused with AngII nih.gov.
This compound administration also significantly attenuated AngII-induced luminal dilation of abdominal aortas in these models. nih.gov
Reduction of Aortic Medial Hypertrophy and Macrophage Accumulation
This compound administration has been shown to reduce aortic medial hypertrophy and macrophage accumulation in AngII-infused mouse models. nih.govnih.govahajournals.orgresearchgate.netresearchgate.netahajournals.orgresearchgate.netscience.gov AngII-induced aortic aneurysms are associated with medial macrophage accumulation and matrix metalloproteinase activation. nih.gov this compound treatment attenuated macrophage infiltration into the aorta in AngII-infused LDL receptor-deficient mice. nih.gov Immunostaining of aortic tissue sections confirmed reduced macrophage accumulation in the aortas of mice treated with this compound compared to vehicle-treated mice. nih.govahajournals.orgresearchgate.netresearchgate.netahajournals.orgresearchgate.netscience.gov Furthermore, this compound administration attenuated AngII-induced aortic medial hypertrophy. nih.govahajournals.orgresearchgate.netresearchgate.netscience.gov This reduction in medial hypertrophy and macrophage accumulation are considered key mechanisms by which this compound attenuates aortic aneurysm formation. nih.govnih.govahajournals.org
Impact on Filamin A Fragmentation
Research indicates that this compound can attenuate the fragmentation of filamin A. Studies in mouse models, specifically in the context of angiotensin II-induced aortic aneurysms, have shown that administration of this compound attenuated the C-terminal fragmentation of filamin A in aortic tissue. nih.govuni-freiburg.decenmed.comebi.ac.uk Filamin A is an actin-binding cytoskeletal protein, and its fragmentation can impact cellular structure and function. cenmed.com Angiotensin II infusion was observed to increase the C-terminal fragmentation of filamin A, and this compound treatment significantly blunted this effect. nih.govuni-freiburg.de This suggests a role for calpain inhibition by this compound in preserving the integrity of filamin A.
Effects in Mouse Models of Sickle Cell Disease (SCD)
This compound has been evaluated in SAD mice, a commonly used mouse model for sickle cell disease, to investigate its effects on key pathological features of the disorder. bwise.kruni.luidrblab.cn These studies have focused on the impact of this compound on red blood cell (RBC) properties and associated complications.
One of the hallmarks of SCD is the presence of dense, dehydrated red blood cells, which contribute to vaso-occlusive events. bwise.kr In SAD mice, this compound treatment has been shown to prevent hypoxia-induced RBC dehydration and potassium (K+) loss. bwise.kridrblab.cn This effect suggests that this compound may help maintain red cell hydration in the context of SCD.
The Gardos channel, a calcium-activated potassium channel, plays a significant role in the dehydration of sickle red blood cells. Studies in SAD mice treated with this compound demonstrated a significant reduction in the activity of the Gardos channel compared to untreated SAD mice. bwise.kruni.luidrblab.cn This reduction in channel activity is considered a key mechanism by which this compound may prevent red cell dehydration. The inhibitory effect of calphostin C, a protein kinase C inhibitor, on the Gardos channel was eliminated after this compound treatment, suggesting that calpain-1 inhibition affects the PKC-dependent fraction of the Gardos channel. bwise.kr
Gardos Channel Activity in SAD Mice with this compound Treatment
| Group | Gardos Channel Activity (Arbitrary Units) |
| Untreated SAD Mice | Data indicates higher activity |
| This compound Treated SAD Mice | Data indicates significantly reduced activity |
| WT Mice | Data indicates lower activity |
Note: Specific numerical values for Gardos channel activity varied across experiments but consistently showed a significant reduction with this compound treatment in SAD mice compared to untreated SAD mice.
Peroxiredoxin-2 (Prx2) membrane association is increased in sickle red blood cells and has been correlated with Gardos channel activity. Research indicates that this compound treatment induced a significant reduction in the amount of Prx2 translocated to the membrane in both wild-type (WT) and SAD mice. bwise.kruni.luidrblab.cn This modulation of Prx2 membrane association by this compound may contribute to its effects on Gardos channel activity and red cell hydration.
Peroxiredoxin-2 Membrane Association
| Group | Peroxiredoxin-2 Membrane Association Level |
| Untreated SAD Mice | Data indicates higher association |
| This compound Treated SAD Mice | Data indicates significant reduction |
| Untreated WT Mice | Data indicates lower association |
| This compound Treated WT Mice | Data indicates reduction |
Note: Specific quantitative data on the level of Prx2 membrane association varied, but studies consistently reported a significant reduction following this compound treatment in SAD mice.
Reduction of Gardos Channel Activity
Antiviral Research
Beyond its effects related to calpain inhibition in conditions like SCD, this compound has also been explored for potential antiviral properties.
Inhibition of SARS-CoV-2 Main Protease (3CLpro) Activity in Vitro
Studies have investigated the inhibitory activity of this compound against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (3CLpro), a key enzyme required for viral replication. In vitro research has shown that this compound can inhibit the activity of recombinant SARS-CoV-2 3CLpro. Furthermore, this compound has been shown to attenuate live viral replication in mammalian cell lines, such as VeroE6 cells.
Molecular docking simulations suggest that this compound can bind to the active site of SARS-CoV-2 3CLpro, forming potential interactions, including hydrogen bonds with residues like CYS145. The half-maximal inhibitory concentration (IC50) values for this compound against SARS-CoV-2 3CLpro activity have been reported.
In Vitro Inhibition of SARS-CoV-2 3CLpro by this compound
| Target | Inhibition Type | IC50 Value |
| SARS-CoV-2 3CLpro | Inhibition | 30.4 to 48.2 μM |
| SARS-CoV-2 Replication | Attenuation | Complete neutralization observed at 208 μM |
Note: IC50 values represent the concentration of this compound required for 50% inhibition of enzyme activity or viral replication.
Attenuation of Live Viral Replication in Mammalian Cell Lines
Research has explored the potential of this compound as an antiviral agent, particularly in the context of SARS-CoV-2. This compound has been shown to inhibit SARS-CoV-2 main protease (3CLpro) activity. nih.govpatsnap.com Studies utilizing a fluorescence-based assay demonstrated the efficacy of this compound against recombinant SARS-CoV-2 3CLpro. patsnap.comresearchgate.net
Furthermore, this compound has demonstrated the ability to attenuate live viral replication in mammalian cell lines. In VeroE6 mammalian cells, this compound inhibited SARS-CoV-2 replication in a neutralization assay. nih.govresearchgate.net Complete SARS-CoV-2 neutralization was observed at a concentration of 208 μM, with IC50 values ranging from 30.4 to 48.2 μM. nih.gov This research provides initial evidence for this compound as a potential inhibitor of SARS-CoV-2 replication. nih.gov
Renal Research Applications
This compound has been investigated for its potential in addressing renal pathologies, particularly those associated with diabetic kidney disease and aging-related syndromes linked to α-Klotho deficiency.
Modulation of Podocyte Injury and Autophagy in Diabetic Kidney Disease Models
Diabetic kidney disease (DKD) is characterized by impaired podocyte autophagy and subsequent podocyte injury, contributing to the development of proteinuria and glomerulosclerosis. semanticscholar.orgresearchgate.netnih.govnih.gov Autophagy is a crucial cellular process for maintaining homeostasis, and its dysregulation is implicated in DKD progression. nih.govnih.govimrpress.com
Studies using diabetic BTBR ob/ob mice, a model for type II diabetes and DKD, have investigated the effects of this compound on podocyte injury and autophagy. researchgate.netnih.gov These studies suggest a connection between TRPC6, calpain activity, impaired podocyte autophagy, and increased podocyte injury in the context of DKD. researchgate.netnih.gov Pharmacological inhibition of calpain activity, such as with this compound, has been shown to normalize podocyte autophagic flux, reduce nephrin (B609532) loss, and prevent the development of albuminuria in diabetic mice. researchgate.net
In kidney biopsies from patients with diabetes, TRPC6 overexpression in podocytes has been found to correlate with decreased calpastatin expression, autophagy blockade, and podocyte injury. researchgate.net This further supports the potential of targeting calpain to restore podocyte autophagy as a therapeutic strategy for DKD. researchgate.net
Data from studies in diabetic BTBR ob/ob mice treated with this compound demonstrated a significant prevention in the development of microalbuminuria after 6 weeks of daily administration. researchgate.net
Potential in α-Klotho Deficiency-Induced Aging Syndrome
α-Klotho deficiency is associated with phenotypes resembling human aging-related syndromes and is linked to the activation of calpain-1. researchgate.netnih.govnih.gov Research has explored the effect of this compound, a calpain-1 inhibitor, on ameliorating these phenotypes in α-klotho-deficient mouse models. researchgate.netnih.govnih.gov
Daily administration of this compound to α-klotho-deficient mice has been shown to strikingly ameliorate multiple aging-related phenotypes. nih.gov This suggests that modulating calpain-1 activity could be a potential therapeutic approach for delaying age-associated organ pathology, particularly those related to dysregulation of mineral ion homeostasis, which is often seen in CKD. nih.govnih.gov
Studies have indicated that the calpain 1 inhibitor this compound can significantly upregulate Klotho protein levels, which may contribute to the amelioration of aging-induced syndromes and help regulate calcium and phosphorus metabolism disorders observed in CKD. researchgate.netnih.gov
Academic Research Methodologies and Experimental Design
In Vitro Enzyme Activity Assays
In vitro enzyme activity assays are fundamental to characterizing the direct inhibitory effects of BDA-410 on purified enzymes or enzyme preparations from biological sources. These assays quantify enzyme activity and determine the potency and specificity of this compound as an inhibitor.
Fluorometric Assays for Protease Activity Quantification
Fluorometric assays are commonly employed to quantify protease activity and its inhibition by compounds like this compound nih.govscience.govebi.ac.ukebi.ac.uk. These assays typically utilize synthetic substrates that contain a fluorophore quenched by a nearby molecule. Upon cleavage of the substrate by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme activity.
For example, studies investigating this compound's effect on falcipains, cysteine proteases from Plasmodium falciparum, have used fluorogenic substrates such as Z-Phe-Arg-AMC or Z-Leu-Arg-AMC nih.gov. In these assays, recombinant falcipain-2B (MBP-FP-2B) or P. falciparum trophozoite extract containing native falcipains is incubated with varying concentrations of this compound nih.gov. The cleavage of the substrate, releasing the fluorescent AMC molecule, is then measured spectrofluorometrically nih.gov. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50) of this compound for the enzyme nih.gov.
Research findings using these methods have demonstrated this compound's inhibitory potency against falcipains. For instance, this compound inhibited total falcipain activity in P. falciparum trophozoite extract with an IC50 value of 534 nM nih.govarchive.org. Against purified recombinant falcipain-2B, the IC50 was determined to be 628 nM nih.govarchive.org.
Similarly, fluorescence-based assays have been used to assess this compound's inhibition of the SARS-CoV-2 main protease (3CLpro) science.govebi.ac.uk. A Förster resonance energy transfer (FRET)-based assay utilizing a dual-labelled substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS) containing the 3CLpro cleavage site has been employed science.gov. Cleavage of this substrate by recombinant 3CLpro separates the DABCYL quencher from the EDANS fluorophore, leading to increased fluorescence that is monitored spectrofluorometrically science.govebi.ac.uk. These assays have shown that this compound inhibits 3CLpro activity in a dose-dependent manner science.gov.
Substrate Profiling for Enzyme Specificity Analysis
Substrate profiling is a method used to determine the range of substrates that a protease can cleave and to analyze its specificity. This involves testing the enzyme's activity against a panel of different substrates, which can include synthetic peptides or protein substrates. By quantifying the cleavage rate of each substrate, researchers can build a profile of the enzyme's preferred cleavage sites and understand its substrate specificity.
In the context of this compound, substrate profiling is crucial for understanding its selectivity towards different proteases. This compound was originally developed as a selective inhibitor of calpain protease activity nih.govscience.gov. Studies have characterized its inhibitory activity against various proteases to determine its specificity profile science.gov.
Research has shown that this compound exhibits relatively selective inhibition of calpain-1 compared to calpain-2 nih.govscience.gov. The reported Ki value for calpain-1 is 130 nM, while for calpain-2, it is 630 nM nih.govscience.gov. Furthermore, this compound's inhibitory activity has been evaluated against other proteases, including papain, cathepsin B, thrombin, cathepsin D, cathepsin G, and proteasome 20S science.gov. The IC50 values for these enzymes are generally higher than those for calpains, indicating a degree of selectivity science.gov.
The following table summarizes some of the reported inhibition data for this compound against various proteases:
| Enzyme | Inhibition Parameter | Value | Reference |
| Calpain-1 | Ki | 130 nM | nih.govscience.gov |
| Calpain-2 | Ki | 630 nM | nih.govscience.gov |
| Falcipain (extract) | IC50 | 534 nM | nih.govarchive.org |
| Falcipain-2B | IC50 | 628 nM | nih.govarchive.org |
| SARS-CoV-2 3CLpro | IC50 | 30.4-48.2 µM | science.gov |
| Papain | IC50 | 400 nM | science.gov |
| Cathepsin B | IC50 | 16 µM | science.gov |
| Thrombin | IC50 | >100 µM | science.gov |
| Cathepsin D | IC50 | 91.2 µM | science.gov |
| Cathepsin G | IC50 | >100 µM | science.gov |
| Proteasome 20S | IC50 | >100 µM | science.gov |
Note: IC50 and Ki values can vary depending on the specific assay conditions and enzyme source.
Cell-Based Assays
Cell-based assays are essential for evaluating the biological effects of this compound in a more complex, physiologically relevant environment. These assays can assess the compound's ability to penetrate cells and exert its inhibitory effects on intracellular targets, influencing cellular processes such as growth, replication, or survival.
Parasite Culture and Growth Inhibition Assays (e.g., Plasmodium falciparum in Human Erythrocytes)
Research on this compound's antimalarial activity has heavily relied on Plasmodium falciparum parasite culture in human erythrocytes nih.gov. The established protocol by Trager and Jensen is commonly used to maintain continuous cultures of P. falciparum in human red blood cells supplemented with appropriate media and atmospheric conditions nih.gov.
Parasite growth inhibition assays are then performed to quantify this compound's efficacy in preventing parasite development within erythrocytes nih.gov. Synchronized parasites, typically at the ring stage, are incubated with various concentrations of this compound in 96-well plates nih.gov. Parasite growth is monitored over a specific period, often 72 hours, using methods such as microscopic analysis of Giemsa-stained blood smears or by measuring the incorporation of radiolabeled hypoxanthine, a marker of parasite growth nih.gov.
The inhibitory activity is expressed as the IC50 value, representing the concentration of this compound required to inhibit parasite growth by 50% nih.govarchive.org. Studies have shown that this compound inhibits P. falciparum growth in human erythrocytes with an IC50 value of 173 nM, causing irreversible damage to the intracellular parasite nih.govarchive.org. Morphological alterations in parasites, such as pycnotic forms, have been observed after treatment with this compound nih.gov.
Mammalian Cell Culture for Viral Replication Studies (e.g., VeroE6)
Mammalian cell culture models are utilized to investigate the effects of this compound on viral replication. VeroE6 cells, a kidney epithelial cell line from the African green monkey, are commonly used in studies involving SARS-CoV-2 due to their susceptibility to infection science.govebi.ac.uk.
Viral replication studies assess the ability of this compound to inhibit the life cycle of the virus within host cells science.govebi.ac.uk. Viral neutralization assays are performed by infecting VeroE6 cells with SARS-CoV-2 in the presence of varying concentrations of this compound science.govebi.ac.uk. The extent of viral replication is then quantified using methods such as plaque reduction assays, where the number of viral plaques formed is counted, or by measuring viral RNA levels science.govebi.ac.uk.
Research has indicated that this compound can attenuate live SARS-CoV-2 replication in VeroE6 cells science.govnih.gov. Complete SARS-CoV-2 neutralization was observed at higher concentrations, and the IC50 value for viral neutralization in VeroE6 cells has been reported to range from 30.4 to 48.2 µM science.gov. These findings suggest that this compound's inhibitory activity against the viral 3CLpro translates into reduced viral replication in a cellular context science.gov.
Neuronal Cell Culture Models for Neurotoxicity and Neuroprotection Studies
Neuronal cell culture models are valuable tools for studying neurotoxicity and evaluating the potential neuroprotective effects of compounds like this compound, particularly in the context of neurodegenerative diseases where calpain-mediated processes are implicated d-nb.infonih.gov. These models can include primary neuronal cultures, such as hippocampal neurons or cerebellar granule neurons, or neuronal cell lines d-nb.infonih.gov.
In these studies, neuronal cells are often subjected to conditions that induce neurotoxicity or mimic aspects of neurodegenerative pathology, such as the expression of mutant proteins (e.g., mutant ataxin-3) or exposure to neurotoxic insults d-nb.infonih.gov. This compound is then applied to the cell cultures to assess its ability to prevent neuronal damage or dysfunction d-nb.infonih.gov.
Assays in neuronal cell cultures evaluate various parameters, including:
Calpain inhibitory activity: Measuring the reduction in cleavage of known calpain substrates like alpha-spectrin d-nb.info.
Protein aggregation and clearance: Assessing the impact of this compound on the formation or reduction of protein aggregates, such as mutant ataxin-3 inclusions d-nb.info.
Cell viability and death: Quantifying neuronal survival using markers of cell death (e.g., cleaved caspase-3) or viability assays d-nb.info.
Neuronal morphology and integrity: Evaluating the preservation of neuronal structures d-nb.info.
Synaptic function: Assessing the effects on synaptic transmission and plasticity, for instance, by measuring spontaneous neurotransmitter release or long-term potentiation (LTP) in hippocampal cultures nih.gov.
Research using neuronal cell models has provided evidence for this compound's neuroprotective potential d-nb.infonih.gov. Studies in models of Machado-Joseph disease, a neurodegenerative disorder linked to mutant ataxin-3, have shown that this compound can inhibit calpain activity, reduce levels of mutant ataxin-3 fragments and aggregation, and prevent cell injury and degeneration in cerebellar granule neurons d-nb.info. In hippocampal cultures from Alzheimer's disease models, this compound has been shown to restore normal synaptic function and rescue impairments in synaptic plasticity caused by amyloid-beta (Aβ) nih.gov. These findings suggest that this compound's ability to inhibit calpains contributes to its observed neuroprotective effects in these models nih.gov.
Preclinical Animal Models
Preclinical studies utilizing a range of animal models have been crucial in evaluating the efficacy and effects of this compound in vivo. These models are selected to mimic aspects of human diseases, allowing for the investigation of this compound's impact on disease progression and pathophysiology.
Rodent Malaria Models (Plasmodium chabaudi)
The Plasmodium chabaudi infection rodent model has been used to evaluate the antimalarial activity of this compound. nih.govnih.govimmune-system-research.comwho.intresearchgate.net Studies in this model have demonstrated the compound's efficacy against blood-stage malaria parasites. Using C57BL/6 mice infected with Plasmodium chabaudi, researchers evaluated the in vivo antimalarial activity of this compound. nih.govchemsrc.com
Research findings indicate that this compound significantly delayed the progression of malaria infection in this mouse model. nih.govnih.govimmune-system-research.comwho.intresearchgate.net In one study, this compound treatment resulted in a rapid clearance of parasitemia in vivo, achieving approximately 72% inhibition. nih.govchemsrc.com Furthermore, this compound treatment extended the mean survival time of infected mice compared to control groups. nih.gov
Table 1: In Vivo Antimalarial Activity of this compound in Plasmodium chabaudi Infected C57BL/6 Mice
| Group | Mean Parasitemia on Day 5 (%) | Mean Inhibition Rate on Day 5 (%) | Mean Survival Time (Days) | Survival Rate (>60 Days) (%) |
| PBS Control | 22.1 nih.gov | - | ~14 nih.gov | 0 nih.gov |
| This compound Treated | 6.3 nih.gov | 71.5 nih.gov | ~23 nih.gov | 20 nih.gov |
These results highlight this compound's potential as a lead compound for novel antimalarial drugs targeting parasite cysteine proteases. nih.govnih.govimmune-system-research.com
Mouse Models of Neurodegenerative Diseases (e.g., Lentiviral MJD Models, Alzheimer's Models)
This compound has been investigated in mouse models of neurodegenerative diseases, particularly in a lentiviral mouse model of Machado-Joseph disease (MJD), also known as spinocerebellar ataxia type 3 (SCA3). oup.comoup.comfrontiersin.orgresearchgate.netscispace.com MJD is characterized by the formation of intranuclear aggregates containing the mutated protein ataxin-3. researchgate.net Calpains are implicated in the cleavage of ataxin-3, contributing to the formation of toxic fragments and aggregation. frontiersin.orgresearchgate.net
Studies using a lentiviral mouse model of MJD demonstrated that oral administration of this compound reduced the formation of both N- and C-terminal fragments of mutant ataxin-3 and decreased the levels of full-length ataxin-3. oup.comoup.comresearchgate.net This led to a reduction in the aggregation of mutant ataxin-3 and prevented cell injury and degeneration in the striatum and cerebellum of the mice. oup.comoup.comresearchgate.net Importantly, these cellular and molecular improvements correlated with the prevention of motor behavioral deficits in the MJD mouse model. oup.comresearchgate.net
While this compound has also been mentioned in the context of Alzheimer's disease models nih.govru.nlresearchgate.net, detailed experimental data from these specific models were not extensively available in the provided information. However, its known activity as a calpain inhibitor, and calpains' implication in neuronal cell death, suggests a potential therapeutic avenue being explored. nih.gov
Aging Mouse Models (e.g., C57BL/6 mice)
Research has explored the effects of this compound in aging mouse models, such as sedentary 23-month-old female C57BL/6 mice. nih.govresearchgate.netpatsnap.com These studies aimed to understand the impact of calpain inhibition on age-related physiological changes.
In aging C57BL/6 mice, oral administration of this compound demonstrated significant effects on body composition. nih.gov Treated mice experienced a notable decrease in body weight, primarily due to a reduction in fat content, without a significant loss of lean mass. nih.gov
Table 2: Effects of this compound Treatment on Body Composition in Aging C57BL/6 Mice
| Group | Initial Body Weight (g) | Change in Body Weight (%) | Change in Body Fat (%) | Change in Lean Mass (g) |
| Vehicle Treated | Baseline (no significant difference from this compound) nih.gov | Increase nih.gov | Gain (~8%) nih.gov | No significant change nih.gov |
| This compound Treated | Baseline (no significant difference from Vehicle) nih.gov | Decrease nih.gov | Loss (~16%) nih.gov | No significant change nih.gov |
These findings suggest that this compound may exert beneficial effects on age-dependent changes in body composition, potentially through mechanisms involving enhanced lipolysis and altered gene expression related to lipid metabolism. nih.gov
Cardiovascular Disease Models (e.g., Angiotensin II-Infusion in LDLr-/- Mice)
This compound has been evaluated in cardiovascular disease models, specifically in Angiotensin II (AngII)-infused LDL receptor-deficient (LDLr-/-) mice, a model used to study abdominal aortic aneurysms (AAAs) and atherosclerosis. nih.govnih.govahajournals.orgmdpi.comalzet.com AngII infusion in these mice leads to increased aortic calpain activity and the development of AAAs and atherosclerosis. nih.gov
Pharmacological inhibition of calpain using this compound in AngII-infused LDLr-/- mice significantly attenuated the formation of both ascending and abdominal AAAs. nih.govnih.gov this compound administration also reduced the development of atherosclerosis in these mice. nih.gov Mechanistically, this compound treatment attenuated AngII-induced aortic medial hypertrophy, macrophage accumulation, activation of matrix metalloproteinase-12 (MMP12), and the expression of proinflammatory cytokines. nih.govnih.gov
Table 3: Effects of this compound Treatment on Aortic Pathology in AngII-Infused LDLr-/- Mice
| Endpoint | AngII + Vehicle | AngII + this compound | Significance |
| Abdominal Aortic Aneurysm Formation | Present | Attenuated | Significant |
| Atherosclerosis Development | Present | Attenuated | Significant |
| Aortic Medial Hypertrophy | Increased | Attenuated | Attenuated |
| Macrophage Accumulation in Aorta | Increased | Attenuated | Attenuated |
| MMP12 Activation | Increased | Attenuated | Attenuated |
| Proinflammatory Cytokine Expression | Increased | Attenuated | Attenuated |
These results indicate that calpain inhibition by this compound can mitigate key pathological processes involved in AngII-induced cardiovascular diseases in this model. nih.govnih.gov
Hematological Disease Models (e.g., Sickle (SAD) Mouse Model)
The sickle (SAD) mouse model, a model for human sickle cell disease (SCD), has been utilized to investigate the effects of this compound on red blood cell (RBC) pathology. nih.govresearchgate.netresearchgate.netcore.ac.uk SCD is characterized by the presence of dense RBCs and complications related to RBC dehydration. nih.govresearchgate.net Calpain-1 is the primary calpain expressed in RBCs and is implicated in SCD pathogenesis. nih.govresearchgate.net
In SAD mice, treatment with this compound improved RBC morphology, reduced RBC density, and increased RBC potassium content. nih.govresearchgate.net this compound markedly reduced the activity of the Ca2+-activated K+ channel (Gardos channel), which plays a role in RBC dehydration in SCD. nih.govresearchgate.netresearchgate.net The inhibitory effect of calphostin C, a protein kinase C inhibitor, on the Gardos channel was eliminated after this compound treatment, suggesting that calpain-1 inhibition affects the PKC-dependent fraction of the Gardos channel. nih.govresearchgate.net Furthermore, this compound prevented hypoxia-induced RBC dehydration and potassium loss in SAD mice, mimicking vaso-occlusive events in SCD. nih.govresearchgate.net
Table 4: Effects of this compound Treatment on RBC Parameters in SAD Mice
| Parameter | Untreated SAD Mice | This compound Treated SAD Mice | Significance |
| RBC Density (D20) | 1.106 ± 0.001 g/ml nih.gov | 1.100 ± 0.001 g/ml nih.gov | P<0.05 nih.gov |
| RBC K+ Content | 364 ± 10 mmol/kg Hb nih.gov | 429 ± 12.3 mmol/kg Hb nih.gov | P<0.05 nih.gov |
| Gardos Channel Activity | High | Markedly Reduced | Significant |
These findings suggest that this compound's inhibition of calpain-1 may offer a therapeutic approach for SCD by ameliorating RBC abnormalities. nih.govresearchgate.net
Molecular and Biochemical Techniques
Various molecular and biochemical techniques have been employed in the study of this compound to elucidate its mechanisms of action and evaluate its effects at the cellular and molecular levels.
Enzyme inhibition studies have been fundamental in characterizing this compound's activity against target proteases. These studies often utilize recombinant proteins, such as recombinant falcipain-2B, or parasite extracts containing native enzymes to determine inhibitory concentrations (IC50 or Ki values). nih.govnih.govchemsrc.com Fluorescence-based assays are commonly used in these in vitro enzyme activity measurements. chemsrc.compatsnap.com
In the context of malaria research, in vitro malaria parasite inhibition assays are performed to assess this compound's effect on parasite growth within erythrocytes. nih.govnih.govchemsrc.comimmune-system-research.com These assays typically involve culturing parasites with varying concentrations of this compound and evaluating parasite development. nih.gov
Western blotting (also known as immunoblotting) is a widely used technique to analyze protein levels, including the detection of protein fragmentation and expression changes following this compound treatment. oup.comoup.comnih.govnih.govresearchgate.net This has been particularly important in studying the cleavage of proteins like ataxin-3 in neurodegenerative disease models oup.comoup.comresearchgate.net and filamin A in cardiovascular models nih.gov.
Immunohistochemistry is utilized to visualize the localization and aggregation of proteins in tissue samples, such as the assessment of mutant ataxin-3 inclusions and neuronal markers in mouse brains. oup.comoup.comresearchgate.net
Techniques for assessing cellular and physiological parameters include dual-energy X-ray absorptiometry (DEXA) for measuring body composition (lean mass and fat content) in aging studies nih.gov. In hematological research, techniques like phthalate (B1215562) density curves are used to determine RBC density profiles researchgate.net, and methods to evaluate the activity of ion channels, such as the Gardos channel, are employed nih.govresearchgate.netresearchgate.net. Analysis of gene expression, often through techniques like quantitative PCR or microarrays, has been used to investigate changes in the transcription of genes related to various pathways, such as lipid metabolism in aging mice. nih.gov
These molecular and biochemical approaches provide valuable insights into how this compound interacts with its targets and influences cellular processes in different disease contexts.
Western Blotting for Protein Expression and Fragmentation Analysis
Western blotting is a widely used technique for detecting specific proteins in a sample and analyzing their expression levels and fragmentation patterns. In the context of this compound research, this method has been instrumental in assessing the compound's effects on target proteins, particularly those subject to proteolytic cleavage by the enzymes this compound inhibits.
Studies investigating this compound in mouse models of Machado-Joseph disease (MJD) utilized Western blotting to analyze the levels of full-length and fragmented ataxin-3. Findings from these studies indicated that this compound treatment led to a decrease in both the formation of ataxin-3 fragments and the levels of full-length ataxin-3. This suggests that this compound's inhibitory activity on calpains, which are implicated in ataxin-3 cleavage, contributes to reduced protein fragmentation.
Western blotting has also been applied in studies examining the effects of this compound on aging-related muscle decline. Analysis of skeletal muscle from this compound treated mice using Western blot revealed the downregulation of the phosphatase PPP1R12B. Furthermore, Western blotting was employed to analyze the fragmentation of nuclear Troponin T3 (TnT3) in aging mice, demonstrating that this compound treatment reduced the levels of the C-terminal fragment of TnT3.
These applications highlight the utility of Western blotting in quantifying changes in protein abundance and detecting specific protein fragments, providing crucial insights into the molecular effects of this compound.
Immunohistochemistry for Tissue Pathology and Protein Localization
Immunohistochemistry (IHC) is a technique that uses antibodies to selectively detect and visualize specific proteins within tissue samples. This method is valuable for examining protein localization, assessing tissue pathology, and quantifying cellular markers.
In this compound research related to MJD, immunohistochemistry was used to investigate the presence and localization of mutant ataxin-3 fragments in mouse brain tissue. IHC analysis revealed the presence of N- and C-terminal mutant ataxin-3 fragments and their colocalization with cleaved caspase-3, a marker of apoptosis. Importantly, treatment with this compound was shown to reduce the number of mutant ataxin-3 intranuclear inclusions, a pathological hallmark of MJD.
Immunohistochemistry was also employed to assess cell loss and examine cerebellar morphology in MJD mouse models treated with this compound. In studies on aging muscle, IHC was used to measure intramyocellular lipid content, providing histological evidence related to this compound's effects on lipid metabolism.
These IHC studies demonstrate how this technique provides spatial information about protein distribution and allows for the assessment of histological changes in response to this compound treatment.
Gene Expression Analysis (e.g., RNA Microarrays, Real-Time PCR)
Gene expression analysis techniques, such as RNA microarrays and Real-Time PCR, are used to quantify the levels of specific messenger RNA (mRNA) molecules in a sample, providing insights into gene activity.
RNA microarrays have been utilized to conduct comprehensive transcriptome analysis in the context of this compound research. For instance, a study examining the effects of this compound on aging skeletal muscle used RNA microarrays to identify differentially expressed transcripts. This analysis revealed a significant number of transcripts with altered expression levels, including the upregulation of genes involved in lipolysis and oxidation in the skeletal muscle of this compound treated mice.
Real-Time PCR is often used to validate findings from microarray studies or to quantify the expression of specific genes of interest. In MJD research involving this compound, Real-Time PCR was used to confirm that the observed decrease in mutant ataxin-3 fragmentation was not a result of reduced mRNA expression levels, indicating that this compound's effect was at the post-transcriptional or protein level.
These gene expression analyses provide valuable information about how this compound might influence cellular processes by altering the transcriptional landscape.
Proteomic Analysis for Protein Abundance and Post-Translational Modifications
Proteomic analysis involves the large-scale study of proteins, including their abundance, modifications, and interactions. This approach complements gene expression studies by providing a more direct measure of the proteins present and their potential functional states.
In studies investigating the effects of this compound on aging skeletal muscle, proteomic analysis was conducted. This analysis, in conjunction with immunoblotting (Western blotting), showed the downregulation of the phosphatase PPP1R12B in the muscle tissue of this compound treated mice. Changes in protein abundance, as revealed by proteomic analysis, can indicate the impact of this compound on protein synthesis or degradation pathways.
While the consulted sources did not provide detailed proteomic data specifically linking this compound to a wide range of post-translational modifications within the scope of the provided outline sections, proteomic techniques, particularly those coupled with mass spectrometry, are powerful tools for identifying and quantifying post-translational modifications, which are crucial for regulating protein function. The application of such advanced proteomic approaches could further illuminate the molecular mechanisms through which this compound exerts its effects.
Biochemical Assays for Metabolite and Enzyme Activity Quantification
Biochemical assays are designed to measure the activity of enzymes or quantify the levels of specific metabolites in biological samples. These assays are fundamental to understanding the direct biochemical impact of a compound like this compound, which acts as an enzyme inhibitor.
In research evaluating this compound as a potential anti-malarial agent, biochemical assays were crucial for determining its inhibitory potency against falcipains, cysteine proteases in Plasmodium falciparum. Enzyme inhibition studies using recombinant falcipain-2B and P. falciparum trophozoite extract provided IC50 values, indicating the concentration of this compound required to inhibit enzyme activity by 50%.
| Enzyme Source | Substrate | This compound IC50 (nM) | Citation |
|---|---|---|---|
| Recombinant Falcipain-2B | Z-Phe-Arg-AMC | 628 | |
| P. falciparum Extract | Z-Leu-Arg-AMC | 534 |
Biochemical assays have also been used to quantify metabolite levels influenced by this compound. In studies on aging muscle, measuring serum nonesterified fatty acid concentration in this compound treated mice provided evidence of enhanced lipolysis.
These biochemical assays directly demonstrate this compound's ability to inhibit enzyme activity and modulate metabolic processes.
Advanced Imaging and Histological Analysis
Advanced imaging and histological techniques provide high-resolution structural information about cells and tissues, complementing the molecular and biochemical analyses.
Ultrastructural Analysis (e.g., Transmission Electron Microscopy)
Ultrastructural analysis, often performed using Transmission Electron Microscopy (TEM), allows for the visualization of fine cellular structures and organelles at high magnification. This technique can reveal subtle morphological changes within cells and tissues that are not discernible by light microscopy.
While Transmission Electron Microscopy is a powerful tool for examining cellular ultrastructure, the consulted research specifically on this compound using TEM to detail its effects at this level was not found within the scope of the provided search results. However, ultrastructural analysis could potentially be used in future studies to investigate how this compound treatment might affect the morphology of organelles or cellular components in various disease models where calpain activity or other targeted pathways play a role. For example, TEM could be used to examine the impact of this compound on inclusion bodies in MJD or on muscle fiber structure in aging studies at a detailed level.
Quantitative Histomorphometry
Quantitative histomorphometry involves the systematic, quantitative analysis of tissue structure and cellular components. In studies investigating this compound, particularly in mouse models of Machado-Joseph disease (MJD), immunohistochemical analysis has been employed to assess neuropathological markers. This approach allows for the quantitative evaluation of cellular changes and the presence of protein aggregates within brain tissue.
Research findings indicate that administration of this compound to lentiviral mouse models of MJD led to a reduction in the formation of N- and C-terminal mutant ataxin-3 fragments. Immunohistochemical analysis revealed a decrease in the aggregation of mutant ataxin-3 in the brains of treated mice. Furthermore, this compound treatment was found to prevent cell injury and degeneration in both the striatum and cerebellum of these models. These findings, derived from the quantitative assessment of tissue samples, suggest a neuroprotective effect mediated by this compound, correlating with preserved cerebellar morphology nih.govuni-freiburg.denih.gov.
Behavioral Assays in Animal Models (e.g., Motor Coordination Tests for MJD)
Behavioral assays are crucial for evaluating the functional consequences of a compound's effects at the organismal level. In the study of this compound in the context of Machado-Joseph disease, motor coordination tests have been a key component of the experimental design. Machado-Joseph disease is characterized by progressive cerebellar ataxia and motor deficits, making the assessment of motor function particularly relevant nih.govresearchgate.net.
A cerebellar lentiviral mouse model of MJD, known to exhibit extensive motor deficits, has been utilized to assess the behavioral impact of this compound. Motor coordination was evaluated using tests such as the beam-walking test nih.govresearchgate.net. This test assesses fine motor coordination and balance by measuring the ability of mice to traverse a narrow beam.
Future Directions and Emerging Research Avenues
Development of Advanced Methodologies for BDA-410 Research
Advancing the study of this compound will necessitate the development and application of more sophisticated research methodologies. blackbird-training.comdokumen.pub This includes the use of advanced quantitative and qualitative research methods to analyze its effects at a deeper level. scribd.com Techniques such as structural equation modeling and factor analysis could be employed to understand the complex interplay of variables influenced by this compound treatment. blackbird-training.commdpi.com Furthermore, innovative data analysis techniques like thematic analysis and narrative inquiry could provide new insights from qualitative data. blackbird-training.com The use of advanced imaging techniques can help visualize the subcellular localization of this compound and its impact on cellular structures in real-time.
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of this compound's effects can be achieved through the integration of multi-omics data. numberanalytics.com Combining genomics, transcriptomics, proteomics, and metabolomics data will provide a systems-level view of the biological perturbations induced by this compound. nih.govnih.gov This approach can help in constructing comprehensive pathway models and identifying key nodes that are modulated by the inhibitor. nih.gov For example, integrating transcriptomic data showing changes in gene expression with proteomic data on protein levels and post-translational modifications can reveal the downstream consequences of calpain inhibition in a more complete manner. nih.govnih.gov Such integrative analyses are crucial for moving from a single-target view to a network-level understanding of this compound's mechanism of action. numberanalytics.com
Repurposing Potential of this compound for Other Therapeutic Applications
The established role of calpains in a wide array of pathophysiological processes suggests that this compound could be repurposed for other therapeutic applications. nih.gov Calpain upregulation has been linked to conditions such as diabetes, leishmaniasis, and various neurodegenerative disorders like Parkinson's and Huntington's disease. nih.govresearchgate.net Given that this compound is an orally active compound with demonstrated efficacy in multiple preclinical models, exploring its potential in these other diseases is a logical next step. nih.gov Drug repurposing offers a cost-effective and accelerated path to new treatments, and the favorable characteristics of this compound make it an attractive candidate for such strategies. nih.gov For instance, its potential to modulate the immune system or its effects on cellular processes common to multiple diseases could open up new therapeutic avenues.
Q & A
How to formulate a focused research question for studying BDA-410's biochemical mechanisms?
A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and specify variables (e.g., concentration, reaction conditions). For example: "How does this compound modulate [specific pathway/enzyme] at varying pH levels (5.0–8.0), and what structural features drive this interaction?" Use frameworks like PICO to isolate variables and ensure testability. Avoid vague terms; instead, define measurable outcomes (e.g., IC50 values, binding affinity) .
What methodological considerations ensure reproducibility in this compound experiments?
- Protocol standardization : Document reaction temperatures, solvent purity, and equipment calibration.
- Supplementary materials : Include raw NMR spectra, HPLC chromatograms, and step-by-step synthesis protocols in appendices .
- Reagent validation : Use certified reference materials (CRMs) for this compound and controls. Cross-validate results with independent techniques (e.g., mass spectrometry vs. X-ray crystallography) .
How to resolve contradictory data in this compound studies?
- Error analysis : Quantify instrumental uncertainty (e.g., ±0.1% for HPLC) and batch variability.
- Triangulation : Confirm findings via orthogonal methods (e.g., kinetic assays and molecular docking simulations) .
- Peer review : Present preliminary data to collaborators to identify overlooked variables (e.g., light sensitivity of this compound) .
What strategies optimize data management for this compound research?
- Structured databases : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to archive spectral data and experimental logs .
- Version control : Track changes in computational models (e.g., DFT calculations) using platforms like Git.
- Metadata tagging : Label datasets with parameters (e.g., "BDA-410_25C_pH7.4") for efficient retrieval .
How to design controlled experiments isolating this compound's effects?
- Negative controls : Include solvent-only groups to rule out nonspecific interactions.
- Blinding : Randomize sample labeling to minimize bias in spectroscopic analysis.
- Statistical power : Use ANOVA or mixed-effects models to account for batch effects (n ≥ 3 replicates) .
What ethical guidelines apply to this compound research involving human subjects?
- IRB approval : Submit protocols for review if this compound is used in clinical assays (e.g., biomarker studies).
- Informed consent : Disclose potential risks (e.g., cytotoxicity thresholds) in participant documentation .
- Data anonymization : Encrypt patient-derived data linked to this compound pharmacokinetics .
How to structure a manuscript on this compound for high-impact journals?
- IMRAD format : Clearly separate Methods (e.g., synthesis routes) from Results (e.g., inhibitory activity tables).
- Supplementary files : Attach crystallographic data (CIF files) and mechanistic schematics .
- Conflict declarations : Disclose funding sources (e.g., NIH grants) and patent applications related to this compound .
What advanced statistical methods interpret this compound's multivariate data?
- Machine learning : Train neural networks to predict this compound’s solubility using molecular descriptors (e.g., logP, polar surface area).
- Multivariate regression : Analyze dose-response curves with covariates (e.g., temperature, ionic strength) .
- Validation : Apply bootstrapping to confirm model robustness (≥1,000 iterations) .
How to validate the purity and identity of synthesized this compound?
- Spectroscopic techniques : Compare H/C NMR shifts with literature values (δ ± 0.1 ppm tolerance).
- Chromatography : Achieve ≥95% purity via reverse-phase HPLC (retention time ± 0.2 min) .
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N content within ±0.3% theoretical) .
What interdisciplinary approaches enhance this compound research?
- Computational chemistry : Perform MD simulations to study this compound’s binding dynamics in lipid bilayers.
- Systems biology : Integrate omics data (e.g., proteomics) to map this compound’s network-level effects .
- Collaborative workflows : Partner with material scientists to explore this compound’s stability in novel delivery systems (e.g., nanoparticles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
